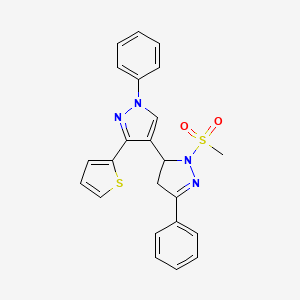

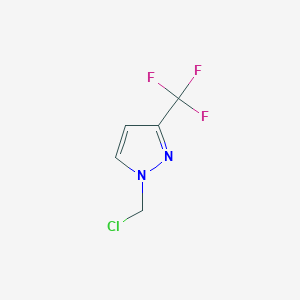

![molecular formula C14H12F3N3O2S B2862435 1-methyl-5-[(2-methylbenzyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile CAS No. 318284-65-0](/img/structure/B2862435.png)

1-methyl-5-[(2-methylbenzyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

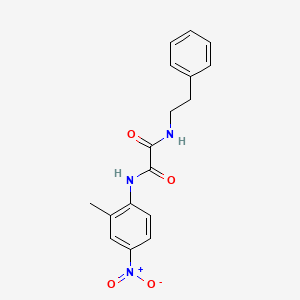

“1-methyl-5-[(2-methylbenzyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two adjacent nitrogen atoms .

Molecular Structure Analysis

The molecule contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms. The trifluoromethyl group is attached to one of the carbon atoms in the ring, and the sulfonyl group is attached to another carbon atom in the ring. The nitrile group is attached to the carbon atom next to the sulfonyl group .Chemical Reactions Analysis

Pyrazoles can undergo a variety of chemical reactions, including N-arylation, Vilsmeier-Haack formylation, and Mannich reactions . The specific reactivity of this compound would depend on the substituents and reaction conditions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Some properties that could be predicted for this compound include its polarity, solubility, and stability based on the functional groups present .Applications De Recherche Scientifique

Synthetic Transformations and Catalytic Applications

The molecule belongs to the class of compounds that are often used in synthetic chemistry for the construction of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals. For example, sulfones and pyrazoles, similar to the components of the target molecule, have been utilized in thermal, acid-catalyzed, and photolytic transformations to yield complex molecular architectures (Vasin et al., 2014). Additionally, the use of copper catalysts for the preparation of pyrazole derivatives highlights the potential catalytic roles these structures can play in facilitating bond formation, as seen in the synthesis of 5-amino-1H-pyrazole-4-carbonitriles (Khazaei et al., 2021).

Potential in Drug Discovery and Material Science

The structural motifs present in 1-methyl-5-[(2-methylbenzyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile are often seen in molecules with biological activity. For instance, compounds with pyrazole cores have been explored for their inhibitory activity against various enzymes, suggesting the potential use of the molecule for developing new therapeutics (Marini et al., 2012). Furthermore, sulfone derivatives have been employed in corrosion inhibition, hinting at applications in materials science to protect metals against degradation (Hameed et al., 2020).

Environmental and Catalytic Chemistry

The unique electronic properties conferred by the trifluoromethyl group, as part of the molecule's structure, have implications for environmental chemistry, particularly in the catalytic reduction of carbon dioxide. Ionic liquids, containing trifluoromethylsulfonyl groups, have demonstrated the ability to modulate the electrochemical reduction of CO2, suggesting that derivatives like 1-methyl-5-[(2-methylbenzyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile could play a role in carbon capture and utilization strategies (Sun et al., 2014).

Propriétés

IUPAC Name |

1-methyl-5-[(2-methylphenyl)methylsulfonyl]-3-(trifluoromethyl)pyrazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3N3O2S/c1-9-5-3-4-6-10(9)8-23(21,22)13-11(7-18)12(14(15,16)17)19-20(13)2/h3-6H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJOJVFXTPGOKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CS(=O)(=O)C2=C(C(=NN2C)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-5-[(2-methylbenzyl)sulfonyl]-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonylacetyl]piperazine-1-carboxylate](/img/structure/B2862352.png)

![1-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2862361.png)

![3-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2862362.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862372.png)

![3-(4-fluorophenyl)-6-methyl-2-(methylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2862373.png)